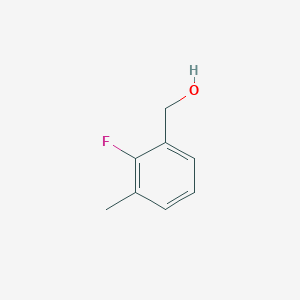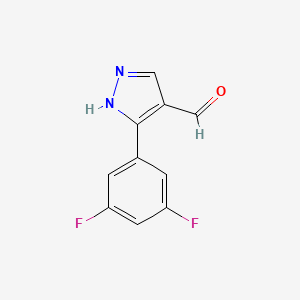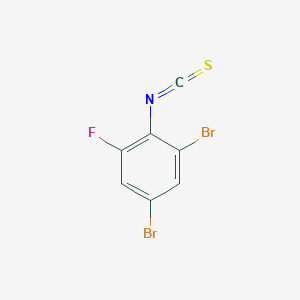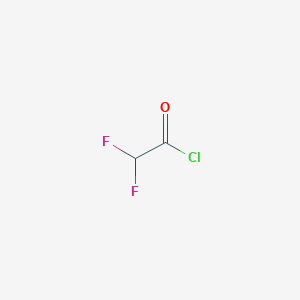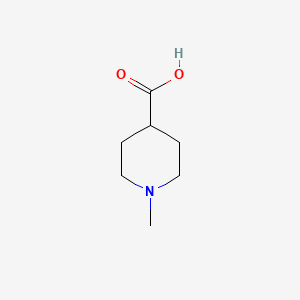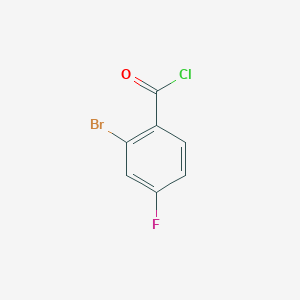
2-Bromo-4-fluorobenzoyl chloride
Übersicht
Beschreibung
2-Bromo-4-fluorobenzoyl chloride (2-BFBCl) is an organic compound with a molecular formula of C7H3BrFClO. It is a colorless, volatile liquid that is soluble in organic solvents. 2-BFBCl is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The gas-phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds similar to 2-Bromo-4-fluorobenzoyl chloride, have been studied using gas electron diffraction and theoretical calculations. This research helps understand the electronic structure and reactivity of such compounds in various chemical processes (Johansen, Dahl, & Hagen, 2013).
Crystallization Studies
Studies on crystallization pathways of related compounds, like 4-Fluorobenzoyl chloride, can provide insights into the crystalline forms of this compound and its potential applications in material science and pharmaceuticals (Dikundwar & Row, 2014).
Synthesis of Complex Molecules
This compound can be a precursor in synthesizing complex molecules. For instance, its reaction with 2-amino-3-bromo-1,4-naphthoquinone leads to compounds with specific molecular arrangements, useful in studying molecular interactions and designing new materials or pharmaceuticals (Akinboye et al., 2009).
Solvolysis and Reaction Kinetics
The solvolysis (chemical decomposition by reaction with a solvent) of benzoyl halides, including those structurally related to this compound, has been studied to understand their reaction mechanisms and kinetics. This research is crucial for optimizing industrial chemical processes (Park, Rhu, Kyong, & Kevill, 2019).
Novel Synthetic Applications
This compound can be involved in unique synthetic routes, such as the halodeboronation of aryl boronic acids, demonstrating its versatility in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).
Exploration in Medicinal Chemistry
Its derivatives can be used in the synthesis of complex organic compounds with potential applications in medicinal chemistry. For example, the synthesis of benzamide compounds from this compound-like precursors could lead to new pharmaceuticals (Leng et al., 2018).
Safety and Hazards
2-Bromo-4-fluorobenzoyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Wirkmechanismus
Target of Action
2-Bromo-4-fluorobenzoyl chloride is primarily used as a laboratory chemical It can react with various organic compounds in chemical reactions, serving as a reagent .
Mode of Action
As a benzoyl chloride derivative, this compound can participate in various organic reactions. For example, it can undergo Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . The compound’s mode of action is largely determined by the specific chemical context and the reactants it is combined with.
Pharmacokinetics
It is known to be a corrosive material that can cause severe skin burns and eye damage . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties would likely be influenced by these corrosive properties.
Result of Action
The results of this compound’s action are highly context-dependent. In a chemical reaction, it can facilitate the formation of new compounds. If improperly handled, it can cause burns and eye damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to react with water or moist air . Therefore, the compound’s action, efficacy, and stability can be significantly affected by humidity and other environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that benzylic halides, such as 2-Bromo-4-fluorobenzoyl chloride, can undergo nucleophilic substitution reactions . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, although specific interactions have not been documented.
Cellular Effects
It is known to cause severe skin burns and eye damage , suggesting that it could have significant effects on cell function
Molecular Mechanism
It is known that benzylic halides can undergo nucleophilic substitution reactions , which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas at 2-8°C
Eigenschaften
IUPAC Name |
2-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRUTPBQMAWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382598 | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95383-36-1 | |
| Record name | 2-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95383-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


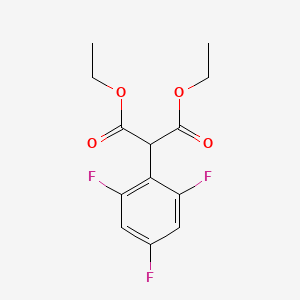

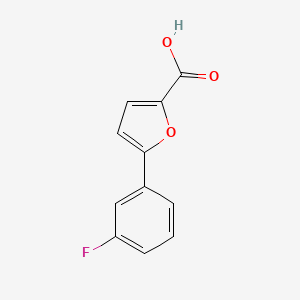
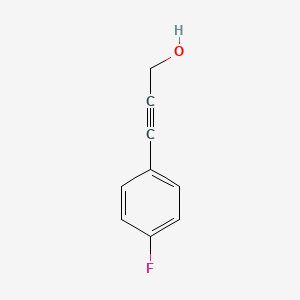

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)
